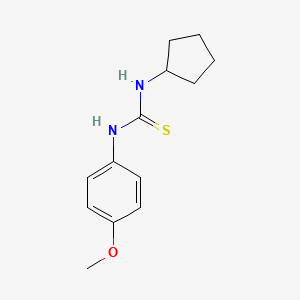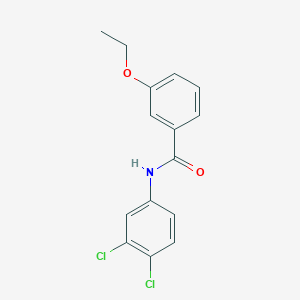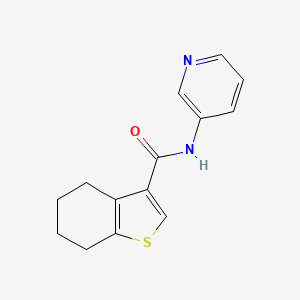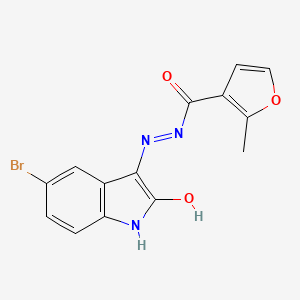
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea (CPMT) is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been shown to exhibit a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-N'-(4-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-cyclopentyl-N'-(4-methoxyphenyl)thiourea may exert its biological effects by modulating various signaling pathways. For example, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been reported to activate the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to exhibit a variety of biochemical and physiological effects. For example, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. Furthermore, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been reported to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-N'-(4-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity compared to other thiourea derivatives. This allows for higher concentrations to be used without causing significant cell death or toxicity. However, one of the limitations of using N-cyclopentyl-N'-(4-methoxyphenyl)thiourea is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and optimize its efficacy in vivo. Another area of interest is its potential as a neuroprotective agent for neurodegenerative disorders such as Alzheimer's disease. Future studies could focus on optimizing its pharmacokinetics and bioavailability in order to improve its effectiveness in vivo. Additionally, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea could be further modified to improve its solubility and selectivity towards specific targets.
Synthesemethoden
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea can be synthesized by reacting 4-methoxyaniline with cyclopentyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group, forming the thiourea derivative. The product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFGPTUKDUQVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)

